BenchChemオンラインストアへようこそ!

2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide

Lipophilicity Drug Design ADME Prediction

This N,N-disubstituted 2-aminoacetamide features XLogP3 1.9 and tPSA 46.3 Ų—computational parameters optimized for CNS-targeted library design. Four rotatable bonds provide greater conformational flexibility than N-methyl or N-des-alkyl analogs, enabling entropic SAR interrogation. The free primary amine serves as a versatile synthetic handle for amide coupling, reductive amination, and further derivatization. Isomeric equivalence (C₁₁H₁₄Cl₂N₂O) to the 2-azabicyclo[3.1.0]hexane class supports scaffold-hopping and patent-positioning campaigns without altering heavy-atom count. Supplied as research-grade material with 98% purity.

Molecular Formula C11H14Cl2N2O
Molecular Weight 261.14 g/mol
Cat. No. B7905395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide
Molecular FormulaC11H14Cl2N2O
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESCCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CN
InChIInChI=1S/C11H14Cl2N2O/c1-2-15(11(16)6-14)7-8-3-4-9(12)5-10(8)13/h3-5H,2,6-7,14H2,1H3
InChIKeyVCCRLKULYYKFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide – Physicochemical Profile & Comparator Differentiation


2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide (CAS 1353961‑24‑6) is a synthetic N,N‑disubstituted 2‑aminoacetamide derivative featuring a 2,4‑dichlorobenzyl moiety, an N‑ethyl substituent, and a free primary amine on the acetamide α‑carbon [1]. It belongs to the broader class of primary amino acid derivatives (PAADs) that have demonstrated dose‑dependent anticonvulsant activity in rodent maximal electroshock seizure (MES) models [2]. The compound is primarily supplied as a research‑grade building block and has not been advanced to clinical development; its selection value therefore rests on the quantifiable differences in its computed molecular properties relative to its closest purchasable analogs.

Why In‑Class Substitution Is Not Advisable for 2‑Amino‑N‑(2,4‑dichloro‑benzyl)‑N‑ethyl‑acetamide


Quantitative head‑to‑head biological data for 2‑amino‑N‑(2,4‑dichloro‑benzyl)‑N‑ethyl‑acetamide are absent from the peer‑reviewed literature and curated bioactivity databases; therefore, the evidence‑based procurement case must be built on the compound’s computed physicochemical descriptors, which differ numerically from those of its nearest commercially available analogs. Simple replacement by the N‑methyl, N‑des‑alkyl, or chloro‑acetyl congener alters key parameters—logP, hydrogen‑bond donor count, rotatable bonds, and polar surface area—each of which independently governs molecular recognition, membrane permeability, and metabolic susceptibility [1][2][3][4]. For a medicinal chemist synthesizing a focused library or a biologist probing structure‑activity relationships, these differences translate into potentially divergent pharmacokinetic and pharmacodynamic outcomes that cannot be assumed to be interchangeable without experimental validation.

Quantitative Differentiation of 2‑Amino‑N‑(2,4‑dichloro‑benzyl)‑N‑ethyl‑acetamide from Its Closest Analogs


XLogP3‑AA Lipophilicity: Ethyl vs. Methyl vs. Des‑Alkyl vs. Chloro Analogs

The target compound exhibits an XLogP3‑AA of 1.9, representing a modest increase in lipophilicity compared with the N‑methyl (XLogP3‑AA = 1.6) and N‑des‑alkyl (XLogP3 = 1.6) derivatives, while being substantially less lipophilic than the 2‑chloro‑N‑ethyl congener (XLogP3‑AA = 3.5) [1][2][3][4]. This places the ethyl‑substituted compound in an intermediate lipophilicity window often associated with balanced permeability and solubility in CNS‑targeted libraries.

Lipophilicity Drug Design ADME Prediction

Hydrogen‑Bond Donor Deficiency of the Chloro Analog: Target Compound Advantage

2‑Amino‑N‑(2,4‑dichloro‑benzyl)‑N‑ethyl‑acetamide possesses one hydrogen‑bond donor (the primary amine), a feature absent in the 2‑chloro‑N‑ethyl analog (H‑bond donors = 0) [1][2]. The N‑des‑alkyl derivative carries two donors (amide NH plus primary amine) [3]. For targets requiring a directional hydrogen‑bond interaction from the acetamide α‑position, the chloro analog is structurally incapable of donating a hydrogen bond, while the des‑alkyl compound may introduce an additional, potentially off‑target, hydrogen‑bonding interaction through its secondary amide.

Hydrogen Bonding Target Engagement Molecular Recognition

Rotatable Bond and Conformational Flexibility vs. N‑Methyl Analog

The ethyl group in the target compound contributes four rotatable bonds, compared with three in the N‑methyl analog and three in the N‑des‑alkyl compound [1][2][3]. The extra rotatable bond introduces greater conformational sampling capacity, which may be beneficial for scaffolds requiring backbone flexibility to adapt to shallow or plastic binding pockets, albeit at a potential entropic penalty upon binding.

Conformational Entropy Ligand Pre‑organization Library Design

Topological Polar Surface Area (tPSA) Advantage over the 2‑Chloro‑N‑ethyl Analog

The target compound possesses a topological polar surface area (tPSA) of 46.3 Ų, significantly higher than the 2‑chloro‑N‑ethyl analog (20.3 Ų) and moderately lower than the N‑des‑alkyl congener (55.1 Ų) [1][2][3]. A tPSA value below 60–70 Ų is generally favorable for oral absorption, while values below 90 Ų are associated with blood‑brain barrier penetration. At 46.3 Ų, the ethyl‑amino derivative sits in a empirically favorable range for CNS bioavailability, whereas the chloro analog’s 20.3 Ų may reduce aqueous solubility to an extent that compromises formulation.

Membrane Permeability Blood‑Brain Barrier Drug‑likeness

Chemical Scaffold Differentiation from the Isomeric α4β2 nAChR Antagonist SUVN‑911

The compound shares an identical molecular formula (C₁₁H₁₄Cl₂N₂O) with the clinical‑stage α4β2 nicotinic acetylcholine receptor (nAChR) antagonist SUVN‑911 (Ropanicant, CAS 2414674‑71‑6) [1]. However, SUVN‑911 features a rigid 2‑azabicyclo[3.1.0]hexane core with a 3‑[(6‑chloro‑3‑pyridinyl)oxy]methyl substituent, whereas the target compound possesses a flexible acyclic glycine‑amide architecture [2]. Despite isomeric equivalence, linear and bridged bicyclic scaffolds occupy entirely different regions of chemical space and are not functionally interchangeable.

Target Selectivity Scaffold Hopping Chemotype Differentiation

Differentiated Application Scenarios for 2‑Amino‑N‑(2,4‑dichloro‑benzyl)‑N‑ethyl‑acetamide


Synthesis of CNS‑Focused Compound Libraries Requiring Intermediate Lipophilicity

The compound’s XLogP3 of 1.9, modest tPSA (46.3 Ų), and balanced H‑bond donor/acceptor profile identify it as a fit‑for‑purpose intermediate when designing small‑molecule libraries targeting CNS receptors. An N‑methyl analog (XLogP3 = 1.6) may provide insufficient membrane partitioning, while the chloro analog (XLogP3 = 3.5) risks poor solubility and excessive protein binding [1][2].

Scaffold‑Hopping Starting Point Away from Bridged Bicyclic Chemotypes

For medicinal chemistry teams seeking to explore acyclic glycine‑amide chemotypes as alternatives to the 2‑azabicyclo[3.1.0]hexane class (e.g., SUVN‑911), this compound offers isomeric equivalence (C₁₁H₁₄Cl₂N₂O) with entirely different 3D topology. This enables patent‑positioning studies and scaffold‑hopping campaigns without altering the heavy‑atom count, while maintaining the 2,4‑dichlorobenzyl pharmacophore [3].

Conformationally Flexible Building Block for Structure‑Activity Relationship (SAR) Elaboration

With four rotatable bonds, the target compound provides greater conformational liberty than the three‑rotatable‑bond N‑methyl or N‑des‑alkyl analogs. This allows researchers to probe the entropic contribution to binding affinity across a series and to generate a wider array of conformationally diverse derivatives through established amine‑coupling reactions [4].

Pairing with the 2‑Chloro‑N‑ethyl Analog as a Reactivity Control in Covalent Inhibitor Design

The primary amine serves as a synthetic handle for further derivatization (e.g., amide bond formation, reductive amination), whereas the 2‑chloro‑N‑ethyl‑acetamide analog bears an electrophilic chloroacetyl moiety suitable for cysteine‑targeted covalent inhibition. Procuring both compounds allows side‑by‑side assessment of reversible vs. irreversible binding modalities in a matched molecular pair study [5].

Quote Request

Request a Quote for 2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.